
2-(4'-(Trifluoromethyl)biphenyl-2-yl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The trifluoromethyl group attached to one of the benzene rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that facilitate the formation of the C-CF3 bond.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be introduced through nucleophilic substitution reactions, where an appropriate leaving group on the biphenyl core is replaced by an ethylamine group.
Industrial Production Methods
Industrial production methods for 2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine often involve large-scale coupling reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can introduce various functional groups onto the biphenyl core .
Scientific Research Applications
2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity . The ethylamine side chain can also interact with various receptors or transporters, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine include:
- 2-(4’-(Trifluoromethyl)biphenyl-2-yl)-2H-1,2,3-triazole
- 2-(2’-(Bis(4-(trifluoromethyl)phenyl)phosphino)biphenyl-2-yl)-4-phenyl-4,5-dihydrooxazole
Uniqueness
The uniqueness of 2-(4’-(Trifluoromethyl)biphenyl-2-yl)-ethylamine lies in its specific combination of the trifluoromethyl group and the ethylamine side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H14F3N |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)13-7-5-12(6-8-13)14-4-2-1-3-11(14)9-10-19/h1-8H,9-10,19H2 |
InChI Key |
JHETUKNFBNQANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
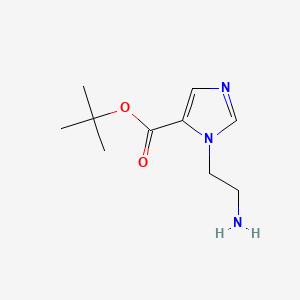
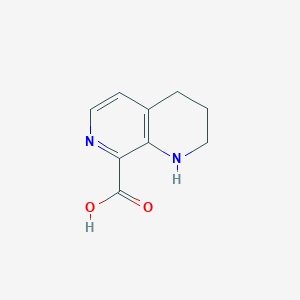
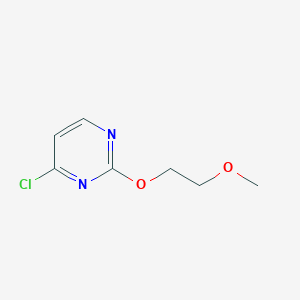
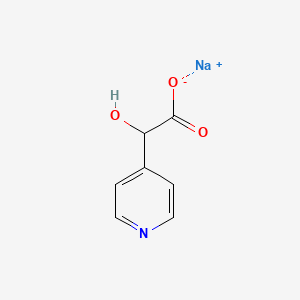
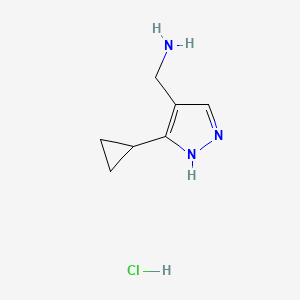
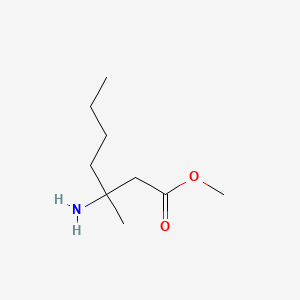

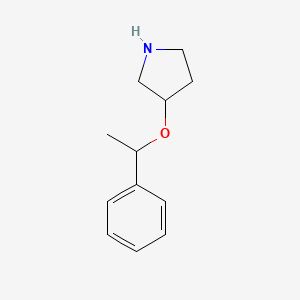
![4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B13520393.png)
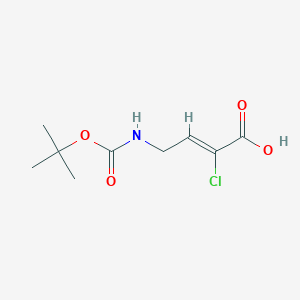
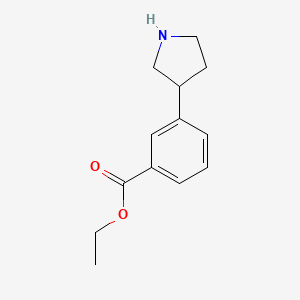

![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
